Synthetic Yield: Conversion to 2-Amino-4-methoxy-5-nitropyrimidine
The reaction of 4-Methoxy-5-nitropyrimidine with ammonia in the presence of potassium permanganate affords 2-amino-4-methoxy-5-nitropyrimidine with a reported yield of 50% [1]. This yield is a benchmark for further optimization and comparison with alternative synthetic routes to the same amino derivative.
| Evidence Dimension | Reaction Yield |
|---|---|
| Target Compound Data | 50% |
| Comparator Or Baseline | Baseline reaction efficiency for this specific transformation |
| Quantified Difference | N/A (This is a baseline measurement) |
| Conditions | Reaction with ammonia in the presence of potassium permanganate, 0.33h |
Why This Matters
This quantitative yield provides a reproducible benchmark for process chemists to evaluate the efficiency of this specific synthetic step when scaling up the production of 2-amino-4-methoxy-5-nitropyrimidine.
- [1] Molaid Database. (n.d.). Reaction information for 4-Methoxy-5-nitro-pyrimidin (15579-58-5). View Source
